molecular formula C9H19NO2 B1386680 Methyl-[2-(tetrahydro-pyran-2-ylmethoxy)-ethyl]-amine CAS No. 883544-87-4

Methyl-[2-(tetrahydro-pyran-2-ylmethoxy)-ethyl]-amine

Cat. No.: B1386680
CAS No.: 883544-87-4
M. Wt: 173.25 g/mol
InChI Key: GBELRBNUQIOXJL-UHFFFAOYSA-N
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Description

Chemical Structure: Methyl-[2-(tetrahydro-pyran-2-ylmethoxy)-ethyl]-amine (C₉H₁₉NO₂, MW 173.25 g/mol) consists of a methylamine group linked via an ethyl chain to a tetrahydro-2H-pyran (THP) ring substituted with a methoxy group at the 2-position.

Applications:
This compound has been used as a building block in organic synthesis and drug discovery. However, commercial availability is discontinued (CymitQuimica, 2025), suggesting challenges in production or niche applications .

Properties

IUPAC Name

N-methyl-2-(oxan-2-ylmethoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-10-5-7-11-8-9-4-2-3-6-12-9/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBELRBNUQIOXJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOCC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Prins Cyclization Method

A widely used approach for synthesizing tetrahydropyran derivatives involves the Prins reaction, which cyclizes aldehydes with alkenes or alcohols under acid catalysis to form tetrahydropyran rings.

  • Catalysts : Acid catalysts such as p-toluenesulfonic acid, methanesulfonic acid, or sulfuric acid are employed to promote cyclization.
  • Reaction conditions : The reaction can be performed in solvents like methylene chloride at elevated temperatures (~60°C) or under solvent-free conditions at room temperature.
  • Yields : Catalyst choice significantly influences yields. For example, methanesulfonic acid provided yields up to 64% for related tetrahydropyran derivatives, while p-toluenesulfonic acid gave around 55% yield.
Catalyst Reaction Time Yield (%)
p-Toluenesulfonic acid 24 h 55
Methanesulfonic acid 24 h 64
Sulfuric acid 24 h 43
Sodium sulfate 24 h 2

This method allows the synthesis of various 2-substituted tetrahydropyran derivatives with good stereoselectivity and yields.

Ether Formation via Nucleophilic Substitution

The tetrahydropyran-2-ylmethoxy group can be introduced by nucleophilic substitution reactions where a suitable leaving group on the ethyl chain (e.g., halide or tosylate) reacts with the tetrahydropyran-2-ylmethanol or its equivalent.

  • The reaction typically proceeds under mild basic conditions.
  • Protection of the hydroxyl groups on the tetrahydropyran ring may be necessary to prevent side reactions.
  • The reaction is monitored by thin-layer chromatography (TLC) and confirmed by NMR and mass spectrometry.

Introduction of the Methylated Ethylamine Group

The amine functionality is introduced by alkylation or reductive amination methods:

  • Reductive amination : The aldehyde or ketone precursor on the ethyl chain is reacted with methylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogenation catalysts.
  • Alkylation : The primary amine can be methylated using methyl iodide or formaldehyde/formic acid (Eschweiler–Clarke reaction) after the ethylamine chain has been installed.
  • Reaction conditions are carefully controlled to avoid overalkylation or side reactions.

Representative Experimental Procedure (Literature-Informed)

  • Step 1 : Synthesis of tetrahydropyran-2-ylmethanol by Prins cyclization of an aldehyde with an alkene or alcohol under p-toluenesulfonic acid catalysis at room temperature for 1 hour.
  • Step 2 : Conversion of tetrahydropyran-2-ylmethanol to tetrahydropyran-2-ylmethoxyethyl halide via reaction with a halogenating reagent (e.g., thionyl chloride).
  • Step 3 : Nucleophilic substitution of the halide with methylamine in ethanol under reflux to afford this compound.
  • Step 4 : Purification by column chromatography and characterization by ^1H-NMR, IR, and mass spectrometry.

Analytical and Characterization Data

  • TLC monitoring : Silica gel plates with chloroform/methanol (9:1) as eluent.
  • Spectroscopy : ^1H-NMR confirms the presence of tetrahydropyran ring protons and methylated ethylamine signals.
  • Mass spectrometry : Molecular ion peak consistent with the molecular weight of the target compound.
  • GC analysis : Retention time and purity assessment.

Summary Table of Preparation Methods

Step Method/Reaction Type Conditions Yield (%) Notes
Tetrahydropyran ring formation Prins cyclization p-Toluenesulfonic acid, rt, 1 h ~55-65 Solvent-free or methylene chloride solvent
Ether linkage formation Nucleophilic substitution Halide intermediate, base, reflux 70-85 Requires protection of OH groups
Amine introduction Reductive amination/alkylation Methylamine, reducing agent, reflux 75-90 Controlled to avoid overalkylation

Research Findings and Considerations

  • The choice of acid catalyst in the Prins reaction critically affects the yield and stereochemistry of the tetrahydropyran intermediate.
  • Solvent-free conditions at room temperature provide an environmentally friendly and efficient alternative to traditional solvent-based methods.
  • Protection of hydroxyl groups on the tetrahydropyran ring is essential to prevent side reactions during nucleophilic substitution.
  • Reductive amination provides a mild and selective method for introducing the methylated amine group.
  • The entire synthetic route benefits from careful monitoring by TLC and spectral methods to ensure product purity and correct stereochemistry.

Chemical Reactions Analysis

Types of Reactions: Methyl-[2-(tetrahydro-pyran-2-ylmethoxy)-ethyl]-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
Methyl-[2-(tetrahydro-pyran-2-ylmethoxy)-ethyl]-amine plays a crucial role as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders. Its tetrahydropyran ring structure contributes to its biological activity, making it a valuable candidate for drug development aimed at treating complex diseases .

Potential Biological Activities
Research indicates that compounds containing tetrahydropyran rings exhibit various pharmacological effects. This compound has been studied for its binding affinity to biological targets, which is essential for evaluating its therapeutic potential.

Organic Synthesis

Building Block for Complex Molecules
In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its functional groups allow for various chemical reactions that can lead to the formation of derivatives with enhanced biological activity .

Green Chemistry Applications
The compound is also involved in green one-pot methodologies for synthesizing heterocyclic compounds, which are environmentally friendly and economically viable due to the use of non-hazardous catalysts.

Material Science

Development of Novel Materials
this compound is employed in the development of new materials, including polymers and coatings. These materials can improve durability and performance across various applications, making them suitable for industrial uses .

Agricultural Chemicals

Formulation of Agrochemicals
The compound finds applications in formulating agrochemicals, contributing to the development of effective pesticides and herbicides. Its use in this field aims to create safer products that minimize environmental impact while maximizing agricultural productivity .

Research Reagents

Essential Laboratory Reagent
As a reagent, this compound is crucial in laboratory settings for various analytical and synthetic processes. It provides reliable results in experimental research, facilitating advancements in chemical science .

Summary Table of Applications

Application AreaDescription
Pharmaceuticals Key intermediate in drug synthesis targeting neurological disorders; potential biological activities.
Organic Synthesis Building block for complex molecules; utilized in green chemistry methodologies.
Material Science Development of polymers and coatings for improved durability and performance.
Agricultural Chemicals Formulation of eco-friendly pesticides and herbicides for sustainable agriculture.
Research Reagents Essential reagent for analytical and synthetic processes in laboratory settings.

Case Studies and Research Findings

While specific case studies directly involving this compound were not identified in the search results, its structural similarities with other biologically active compounds suggest promising avenues for research. For example:

  • Tetrahydrofuran Derivatives: Similar compounds have shown diverse biological activities, indicating that this compound may exhibit comparable effects.
  • Naphthalimides: Research into naphthalimide derivatives has highlighted their antineoplastic properties, suggesting potential applications for this compound in oncology .

Mechanism of Action

The mechanism of action of Methyl-[2-(tetrahydro-pyran-2-ylmethoxy)-ethyl]-amine involves its interaction with specific molecular targets. The tetrahydropyran ring provides stability and facilitates the compound’s binding to target proteins. The amine group can participate in hydrogen bonding and electrostatic interactions, enhancing its efficacy in biochemical assays .

Comparison with Similar Compounds

N-Methyltetrahydro-2H-pyran-4-amine

  • Structure: Direct attachment of methylamine to the THP ring (C₆H₁₃NO, MW 115.17 g/mol).
  • Key Differences : Lacks the ethyl-methoxy spacer, reducing steric hindrance.
  • Properties :
    • Higher water solubility due to compact structure.
    • Acid-sensitive (THP ring opens under acidic conditions).
  • Applications : Intermediate in pharmaceuticals (e.g., kinase inhibitors) .

2-(Tetrahydro-pyran-2-yloxy)-ethylamine

  • Structure: Ethylamine with a THP-2-yloxy substituent (C₇H₁₅NO₂, MW 145.2 g/mol).
  • Key Differences: No methyl group on the amine; simpler backbone.
  • Properties :
    • Increased polarity due to free amine and ether oxygen.
    • Used in peptide synthesis and as a protecting group precursor .

N-(2-Methoxyethyl)methylamine

  • Structure: Methoxyethyl-methylamine (C₄H₁₁NO, MW 89.14 g/mol).
  • Key Differences : Absence of THP ring reduces complexity and acid sensitivity.
  • Properties :
    • High volatility and solubility in polar solvents.
    • Common in agrochemical synthesis .

{[4-(2-Methoxyethyl)tetrahydro-2H-pyran-4-yl]methyl}amine

  • Structure: THP ring with a 2-methoxyethyl branch (C₁₀H₁₉NO₂, MW 193.26 g/mol).
  • Key Differences : Substituent position on THP (4-position vs. 2-position) alters steric effects.
  • Properties: Enhanced lipophilicity compared to the target compound. Potential use in materials science .

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Key Features Solubility Stability Applications
Methyl-[2-(tetrahydro-pyran-2-ylmethoxy)-ethyl]-amine C₉H₁₉NO₂ 173.25 THP-O-methoxyethyl-methylamine Moderate (organic solvents) Acid-sensitive Discontinued building block
N-Methyltetrahydro-2H-pyran-4-amine C₆H₁₃NO 115.17 Methylamine attached to THP ring High (aqueous) Acid-sensitive Pharmaceutical intermediate
2-(Tetrahydro-pyran-2-yloxy)-ethylamine C₇H₁₅NO₂ 145.20 THP-O-ethylamine High (polar solvents) Acid-sensitive Peptide synthesis
N-(2-Methoxyethyl)methylamine C₄H₁₁NO 89.14 Methoxyethyl-methylamine High (volatile) Stable Agrochemicals
{[4-(2-Methoxyethyl)tetrahydro-2H-pyran-4-yl]methyl}amine C₁₀H₁₉NO₂ 193.26 THP-4-yl-methoxyethyl-methylamine Low (lipophilic) Moderate Materials science

Research Findings and Trends

  • Acid Sensitivity : THP-containing amines (e.g., target compound, N-Methyltetrahydro-2H-pyran-4-amine) are prone to ring-opening under acidic conditions, limiting their use in low-pH environments .
  • Solubility : Ethyl spacers (as in the target compound) improve solubility in organic solvents compared to direct THP-amine linkages .
  • Synthetic Utility : THP groups are widely used as protecting groups, but their removal requires acidic conditions, which may complicate synthesis workflows .

Biological Activity

Methyl-[2-(tetrahydro-pyran-2-ylmethoxy)-ethyl]-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological profiles, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique tetrahydropyran moiety, which significantly influences its biological properties. The presence of the methoxy group enhances its lipophilicity and potential for membrane permeability, which are crucial for bioactivity.

Research indicates that compounds with similar structures exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit specific kinases involved in cancer cell proliferation, suggesting that this compound may also possess similar properties .
  • Antimicrobial Activity : Compounds with tetrahydropyran structures have demonstrated antimicrobial effects against various pathogens, indicating potential use in treating infectious diseases .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound and related compounds:

Activity Description Reference
AnticancerInhibits CK1δ and CK1ε kinases, affecting cancer cell viability
AntimicrobialExhibits activity against bacteria and fungi
AntileishmanialShows potential in inhibiting Leishmania growth
CytotoxicityDemonstrated cytotoxic effects in various cancer cell lines

Case Studies

  • Anticancer Activity : A study evaluated the effects of this compound on HT-29 (colorectal cancer) and MCF-7 (breast cancer) cell lines. The compound exhibited significant cytotoxicity with IC50 values in the low micromolar range, indicating potent anticancer properties .
  • Antimicrobial Efficacy : In vitro tests on bacterial strains revealed that derivatives of this compound inhibited growth effectively, suggesting a mechanism that disrupts bacterial cell wall synthesis or function. This opens avenues for developing new antimicrobial agents .
  • Leishmaniasis Treatment : In studies focusing on Leishmania donovani, compounds similar to this compound were shown to produce reactive oxygen species, contributing to their antileishmanial activity. This suggests a potential therapeutic role in treating neglected tropical diseases .

Q & A

Q. What are the most reliable synthetic routes for Methyl-[2-(tetrahydro-pyran-2-ylmethoxy)-ethyl]-amine in academic settings?

The compound can be synthesized via organolithium-mediated amination. Methyllithium-alkoxyamine reagents react with organolithium compounds (e.g., n-butyl-, sec-butyl-, or phenyllithium) to yield secondary amines, with isolated yields ranging from 30–97% depending on the organolithium reagent . For example, methyllithium-methoxyamine reacts with tert-butyllithium to form N-methyl amines, isolated as benzamides after purification via chromatography . Key steps include anhydrous solvent conditions (tetrahydrofuran) and post-reaction workup with ethyl acetate/NaHCO₃ for phase separation .

Q. How should researchers characterize this compound spectroscopically?

Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are critical. For NMR, focus on distinguishing the tetrahydro-pyran ring protons (δ 3.4–4.0 ppm for methoxy and pyran-OCH₂ groups) and ethylamine protons (δ 2.5–3.2 ppm). In MS, the molecular ion peak (e.g., m/z 258.0 [M+H]⁺) confirms the molecular weight . High-resolution mass spectrometry (HRMS) or X-ray crystallography (as in Schiff base analogs) can resolve structural ambiguities .

Q. What safety protocols are essential during handling?

Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Store waste separately and dispose via certified hazardous waste services due to potential environmental toxicity . Work under fume hoods to mitigate inhalation risks, especially during reactions involving volatile solvents like tetrahydrofuran .

Advanced Research Questions

Q. How can reaction yields be optimized for organolithium-mediated amination?

Yields depend on the organolithium reagent’s steric and electronic properties. For example, phenyllithium achieves 97% yield, while bulkier tert-butyllithium yields 30–77% . Optimize reaction time (3–24 hours) and temperature (23–100°C) based on reagent reactivity. Use catalytic Pd(II) acetate or ligands (e.g., Catalyst A™) in cross-coupling reactions to improve efficiency .

Q. What computational methods validate the compound’s reactivity and stereochemistry?

Density Functional Theory (DFT) calculations predict transition states and reaction pathways. For example, SN2-like mechanisms are suggested for displacements at nonstereogenic centers, supported by double-labeling experiments . Hirshfeld surface analysis and molecular docking can assess intermolecular interactions in crystal structures .

Q. How to address contradictions in reported yields for similar amine derivatives?

Discrepancies arise from reagent purity, solvent effects, or workup methods. For instance, Grignard reagents (e.g., n-butylmagnesium bromide) yield <55% due to competing side reactions, while purified organolithium reagents minimize this . Validate protocols via control experiments (e.g., replacing methoxyamine with N-methylmethoxyamine to confirm retention of methyl groups) .

Methodological Tables

Table 1: Key Synthetic Routes and Yields

Organolithium ReagentProduct TypeYield (%)Key Reference
PhenyllithiumBenzamide97
tert-ButyllithiumN-Methyl Amine30–77
n-ButyllithiumSecondary Amine71–77

Table 2: Spectroscopic Characterization Data

TechniqueKey Signals/PeaksApplication Example
¹H NMR (CDCl₃)δ 3.8–4.0 (pyran-OCH₂), δ 2.6–2.8 (NHCH₂)Structural confirmation
ESI-MSm/z 258.0 [M+H]⁺Molecular weight validation
X-ray CrystallographyHirshfeld surface (dₑ ≈ 1.8 Å)Intermolecular interaction analysis

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl-[2-(tetrahydro-pyran-2-ylmethoxy)-ethyl]-amine
Reactant of Route 2
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Methyl-[2-(tetrahydro-pyran-2-ylmethoxy)-ethyl]-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.